Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-
Brand Name:
Vulcanchem
CAS No.:
180537-72-8
VCID:
VC0067178
InChI:
InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23)
SMILES:
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C
Molecular Formula:
C17H15BrN2O3
Molecular Weight:
375.2 g/mol
Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo-
CAS No.: 180537-72-8
Main Products
VCID: VC0067178
Molecular Formula: C17H15BrN2O3
Molecular Weight: 375.2 g/mol
CAS No. | 180537-72-8 |
---|---|
Product Name | Benzenebutanamide, N-(5-bromo-2-pyridinyl)-2,4-dimethyl-alpha,gamma-di oxo- |
Molecular Formula | C17H15BrN2O3 |
Molecular Weight | 375.2 g/mol |
IUPAC Name | N-(5-bromopyridin-2-yl)-4-(2,4-dimethylphenyl)-2,4-dioxobutanamide |
Standard InChI | InChI=1S/C17H15BrN2O3/c1-10-3-5-13(11(2)7-10)14(21)8-15(22)17(23)20-16-6-4-12(18)9-19-16/h3-7,9H,8H2,1-2H3,(H,19,20,23) |
Standard InChIKey | QWMKLSSCBLCXCD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=C(C=C2)Br)C |
PubChem Compound | 3075424 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume